1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS. It is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Ketone Formation: The propan-2-one moiety is introduced through reactions involving acetylation or other carbonyl-forming reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and carbon atoms.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted phenyl ketones, biaryl compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions through its chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Bromo-1-(5-iodo-2-(methylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-iodo-2-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of the chloro, iodo, and methylthio groups on the phenyl ring, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H10ClIOS |
---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(5-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)8-5-7(12)3-4-9(8)14-2/h3-5,10H,1-2H3 |
InChI Key |
WANHROLLGNPYJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)I)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.